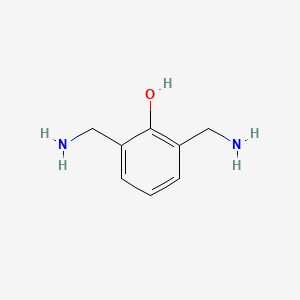

2,6-Bis(aminomethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2,6-bis(aminomethyl)phenol |

InChI |

InChI=1S/C8H12N2O/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,11H,4-5,9-10H2 |

InChI Key |

MLFMHFIZZONLJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)CN)O)CN |

Origin of Product |

United States |

Foundational & Exploratory

An Overview of the Chemical Structure and Synthesis of 2,6-Bis(aminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Bis(aminomethyl)phenol is a phenolic compound featuring two aminomethyl groups ortho to the hydroxyl substituent. This arrangement imparts interesting chemical properties and potential applications in various fields, including as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry. This technical overview provides a summary of its chemical structure, key physicochemical properties, and a general synthetic approach via the Mannich reaction. Due to the limited availability of specific experimental data in publicly accessible literature, some properties are based on closely related compounds and theoretical predictions.

Chemical Structure and Properties

This compound possesses a central phenol ring substituted at the 2 and 6 positions with aminomethyl (-CH₂NH₂) groups. The presence of the hydroxyl group and two primary amine functionalities makes it a versatile chemical intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 683199-06-6 | [1] |

| Molecular Formula | C₈H₁₂N₂O | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | Not clearly specified; may be a clear solution. | [2] |

| Melting Point | Data not available in searched sources. | |

| Boiling Point | Data not available in searched sources. | |

| LogP (Predicted) | 1.71 | [2] |

| Polar Surface Area (PSA) | 72.27 Ų | [2] |

Note: The lack of available experimental data for melting and boiling points in the searched literature highlights a gap in the comprehensive characterization of this specific compound.

Synthesis via the Mannich Reaction

The primary synthetic route to this compound is the Mannich reaction. This well-established organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the ortho positions of phenol, using formaldehyde and an amine (in this case, ammonia).

A general, non-optimized protocol for a related phenolic Mannich base is described for the synthesis of 2,6-bis(morpholinomethyl)-p-cresol, which can be adapted for this compound.[3]

General Experimental Protocol (Adapted for this compound):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable solvent such as ethanol or water.

-

Reagent Addition: To the stirred solution, add aqueous ammonia followed by the slow, dropwise addition of an aqueous solution of formaldehyde. The reaction is typically carried out in a molar ratio of phenol:formaldehyde:ammonia of approximately 1:2:2 to favor di-substitution.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product can be purified by a suitable method, such as recrystallization from an appropriate solvent system or column chromatography, to yield pure this compound.

It is crucial to note that optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary to achieve a high yield and purity of the desired product.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound were not found, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: A multiplet or two distinct signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the phenolic ring.

-

Methylene Protons (-CH₂-): A singlet or a pair of doublets around δ 3.5-4.5 ppm for the two equivalent aminomethyl groups.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

-

Hydroxyl Proton (-OH): A broad singlet, also exchangeable with D₂O, typically in the region of δ 4-8 ppm, but can be highly variable depending on solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the symmetry of the molecule. The carbon bearing the hydroxyl group (C-1) would be the most downfield, followed by the carbons attached to the aminomethyl groups (C-2, C-6), and then the remaining aromatic carbons (C-3, C-5 and C-4).

-

Methylene Carbon (-CH₂-): A single signal for the two equivalent aminomethyl carbons, expected in the range of δ 40-50 ppm.

FTIR Spectroscopy (Predicted):

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group.

-

N-H Stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine N-H stretching vibrations.

-

C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Bands in the region of 2800-3000 cm⁻¹.

-

C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A band in the fingerprint region, typically around 1000-1200 cm⁻¹.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹.

Visualizations

To further elucidate the chemical nature of this compound, the following diagrams illustrate its structure and the general pathway for its synthesis.

Caption: Chemical structure of this compound.

Caption: Generalized synthetic pathway for this compound.

References

A Technical Guide to the Fundamental Chemical Properties of 2,6-Bis(aminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(aminomethyl)phenol is a phenolic Mannich base, a class of organic compounds synthesized through the aminoalkylation of a proton donor, in this case, phenol. These compounds are of significant interest in medicinal chemistry and drug development due to their structural similarity to neurotransmitters and their potential to interact with various biological targets. The presence of two primary amine groups and a hydroxyl group on the aromatic ring imparts unique chemical characteristics and potential for diverse chemical modifications and applications. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of relevant chemical pathways.

Core Chemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized based on supplier information and comparison to structurally related compounds.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 683199-06-6 | [1] |

| Molecular Formula | C₈H₁₂N₂O | [1] |

| Molecular Weight | 152.194 g/mol | [1] |

| Appearance | Information not available; typically "ask" from supplier. | [1] |

| Purity | 85.0-99.8% (as offered by suppliers) | [1] |

Table 2: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Exact Mass | 152.09500 | [1] |

| PSA (Polar Surface Area) | 72.27000 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.71020 | [1] |

Note: The LogP value suggests a moderate lipophilicity, which is a critical parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols

Synthesis of this compound via the Mannich Reaction

The synthesis of this compound is achieved through the Mannich reaction, which involves the condensation of phenol with formaldehyde and ammonia.[2][3]

Materials:

-

Phenol

-

Formaldehyde (37% aqueous solution)

-

Ammonia (28-30% aqueous solution)

-

Ethanol (or another suitable solvent)

-

Hydrochloric acid (for pH adjustment and product isolation)

-

Sodium hydroxide (for neutralization)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve phenol in ethanol.

-

Addition of Reagents: Cool the solution in an ice bath. Slowly and simultaneously add formaldehyde and a concentrated aqueous solution of ammonia to the stirred solution. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side product formation.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours, followed by gentle heating (e.g., 40-50 °C) for an extended period (e.g., 12-24 hours) to ensure the completion of the bis-substitution.

-

Work-up and Isolation: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the hydrochloride salt of the product. The precipitate is then filtered, washed with cold ethanol, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The free base can be obtained by neutralizing the hydrochloride salt with a base like sodium hydroxide.

Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the aminomethyl groups, and the exchangeable protons of the amine and hydroxyl groups. The aromatic protons would likely appear as a multiplet in the range of 6.5-7.5 ppm. The benzylic methylene protons (-CH₂-NH₂) would be expected as a singlet around 3.5-4.5 ppm. The amine (-NH₂) and hydroxyl (-OH) protons would appear as broad singlets, and their chemical shifts would be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield (typically >150 ppm). The benzylic methylene carbons would appear in the range of 40-50 ppm.

2. Infrared (IR) Spectroscopy:

The IR spectrum would be expected to display the following characteristic absorption bands:

-

A broad O-H stretching vibration around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

-

N-H stretching vibrations for the primary amine groups in the range of 3300-3500 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and for the methylene groups just below 3000 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring around 1450-1600 cm⁻¹.

-

C-N stretching vibrations around 1000-1200 cm⁻¹.

-

A strong C-O stretching vibration for the phenol around 1200-1260 cm⁻¹.

3. Mass Spectrometry (MS):

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (152.19 g/mol ). Fragmentation patterns would likely involve the loss of aminomethyl groups.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Representative Signaling Pathway Involvement

While no specific signaling pathways involving this compound have been documented, phenolic compounds, in general, are known to modulate various signaling pathways due to their antioxidant and receptor-binding capabilities. The following diagram illustrates a hypothetical interaction with a generic cellular signaling pathway, which is a common area of investigation for novel phenolic compounds in drug discovery.

Caption: Hypothetical modulation of a cellular signaling pathway by a phenolic compound.

Conclusion

This compound presents an intriguing scaffold for chemical and pharmaceutical research. Its synthesis via the robust Mannich reaction allows for potential scalability and derivatization. While comprehensive experimental data remains to be fully elucidated in public domains, this guide provides a foundational understanding of its core properties and a practical framework for its synthesis and characterization. Further research into its biological activities and potential therapeutic applications is warranted to fully explore the potential of this versatile molecule.

References

Solubility Profile of 2,6-Bis(aminomethyl)phenol: A Technical Guide for Researchers

Abstract

This technical guide addresses the solubility of 2,6-Bis(aminomethyl)phenol, a compound of interest in various research and development sectors, including drug discovery and materials science. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in a range of common organic solvents. This document aims to bridge this knowledge gap by providing a standardized framework for researchers to determine and report the solubility of this compound. It includes a detailed experimental protocol based on the widely accepted shake-flask method, a structured table for data presentation, and a logical workflow for solubility assessment. This guide is intended to be a practical resource for scientists and researchers, fostering reproducibility and comparability of solubility data across different laboratories.

Introduction

This compound is a substituted phenol containing two aminomethyl functional groups. Its molecular structure, featuring both a phenolic hydroxyl group and basic amino groups, suggests a complex solubility profile that is highly dependent on the nature of the solvent. The presence of hydrogen bond donors and acceptors indicates potential for solubility in polar solvents, while the aromatic ring contributes to its lipophilicity. Understanding the solubility of this compound in various organic solvents is crucial for a wide range of applications, including reaction chemistry, formulation development, and purification processes.

Despite its potential utility, a thorough search of scientific databases and chemical supplier information has not yielded specific quantitative solubility data for this compound in organic solvents. This guide provides the necessary tools for researchers to systematically determine and document this important physicochemical property.

Predicted Solubility Characteristics

Based on the chemical structure of this compound, the following general solubility characteristics can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the phenolic -OH group and the two -NH2 groups, all capable of hydrogen bonding, suggests that this compound is likely to exhibit good solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors and should also be effective at dissolving this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be limited due to the high polarity of the functional groups. However, the aromatic ring may impart some degree of solubility.

Quantitative Solubility Data

As of the date of this publication, no specific quantitative solubility data for this compound in various organic solvents was found in the reviewed literature. The following table is provided as a template for researchers to record and present their experimentally determined solubility data in a standardized format.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Alcohols | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Ketones | ||||

| Acetone | ||||

| Methyl Ethyl Ketone | ||||

| Ethers | ||||

| Diethyl Ether | ||||

| Tetrahydrofuran | ||||

| Aprotic Polar Solvents | ||||

| Dimethyl Sulfoxide | ||||

| N,N-Dimethylformamide | ||||

| Acetonitrile | ||||

| Halogenated Solvents | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Aromatic Hydrocarbons | ||||

| Toluene | ||||

| Benzene | ||||

| Aliphatic Hydrocarbons | ||||

| n-Hexane | ||||

| Cyclohexane |

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a common and reliable technique for determining the solubility of a solid compound in a solvent.[1]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature incubator shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette or syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

4.3. Data Reporting

-

Report the solubility value along with the specific solvent and the temperature at which the measurement was performed.

-

It is recommended to perform the experiment in triplicate and report the average solubility with the standard deviation.

Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a compound like this compound.

Caption: A logical workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently not well-documented in publicly accessible literature, this guide provides the necessary framework for researchers to systematically determine and report this critical information. The provided experimental protocol and data presentation table are intended to promote standardization and facilitate the comparison of results across different studies. The generation of reliable solubility data will undoubtedly aid in the effective application of this compound in various fields of chemical research and development.

References

Potential Research Areas Involving 2,6-Bis(aminomethyl)phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Bis(aminomethyl)phenol is a versatile aromatic compound characterized by a central phenol ring substituted with two aminomethyl groups at the ortho positions. This unique structural arrangement, featuring both a nucleophilic phenolic hydroxyl group and two reactive aminomethyl functionalities, positions it as a valuable building block in several scientific domains. Its ability to act as a tridentate ligand, a precursor for polymerization, and a scaffold for pharmacologically active molecules makes it a compound of significant interest. This guide explores potential research avenues for this compound, providing a technical overview of its synthesis, and prospective applications in catalysis, medicinal chemistry, and polymer science. Detailed experimental protocols, data presentation in tabular format, and visualizations of key processes are included to facilitate further investigation by researchers.

Introduction

The strategic placement of two primary amine functionalities ortho to a phenolic hydroxyl group on an aromatic ring endows this compound with a distinct set of chemical properties. The molecule can engage in a variety of chemical transformations, including the Mannich reaction for its synthesis, coordination with metal ions, and polymerization reactions. These characteristics open up possibilities for its use in the development of novel catalysts, therapeutic agents, and advanced materials. This whitepaper aims to provide a comprehensive technical foundation for researchers interested in exploring the scientific potential of this compound.

Synthesis via the Mannich Reaction

The primary route for the synthesis of this compound and its derivatives is the Mannich reaction.[1][2] This one-pot, three-component condensation involves a phenol, formaldehyde, and a primary or secondary amine.[2] In the case of this compound, phenol is reacted with formaldehyde and ammonia or a protected amine.

General Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on established methods for the synthesis of phenolic Mannich bases.[1][3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting phenol in a suitable solvent such as ethanol or dioxane.[1][3]

-

Addition of Reagents: To this solution, add a stoichiometric excess of formaldehyde (typically as a 37% aqueous solution) and the amine (e.g., aqueous ammonia for the parent compound, or a primary/secondary amine for N-substituted derivatives).

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to ensure complete bis-aminomethylation at the ortho positions of the phenol.[3] Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure this compound or its derivative.[1]

Table 1: Representative Yields for the Synthesis of Bis-Mannich Bases from Phenols

| Phenol Substrate | Amine | Solvent | Reaction Time (h) | Yield (%) | Reference |

| p-Cresol | Morpholine | Ethanol | 4 | 49 | [1] |

| 4-tert-Butylphenol | Morpholine | Ethanol | 4 | 45 | [1] |

| 4-Ethylphenol | Morpholine | Ethanol | 4 | 28 | [1] |

| p-Cresol | Aminal 1 | 1,4-Dioxane/Water | 72 | 22-27 | [3] |

Note: The yields presented are for analogous compounds and serve as a reference for expected outcomes in the synthesis of this compound derivatives.

Caption: General workflow for the synthesis of this compound derivatives via the Mannich reaction.

Potential Research Areas

Coordination Chemistry and Catalysis

The two aminomethyl groups and the phenolic hydroxyl group of this compound provide an N,N,O-tridentate coordination environment, making it an excellent ligand for a variety of transition metals.[4] The resulting metal complexes have the potential to act as catalysts in a range of organic transformations.

-

Synthesis and Characterization of Metal Complexes: Systematic synthesis and characterization of novel transition metal complexes with this compound and its derivatives. This would involve techniques such as X-ray crystallography, spectroscopy (UV-Vis, IR, NMR), and elemental analysis.

-

Catalytic Oxidation Reactions: Investigation of the catalytic activity of these complexes in oxidation reactions, such as the oxidation of alcohols to aldehydes and ketones, or the oxidation of phenols.[2] The efficiency of these catalysts can be evaluated by determining turnover numbers and turnover frequencies.

-

C-C Coupling Reactions: Exploring the use of these complexes in catalyzing carbon-carbon bond-forming reactions, which are fundamental in organic synthesis.

-

Asymmetric Catalysis: The synthesis of chiral derivatives of this compound could lead to the development of catalysts for asymmetric synthesis, a critical area in drug development.

-

Catalyst Preparation: Synthesize the transition metal complex of a this compound derivative as described in the literature for analogous ligands.

-

Reaction Setup: In a reaction vial, dissolve the alcohol substrate in a suitable solvent (e.g., methanol).

-

Addition of Catalyst and Oxidant: Add the catalyst (typically 1-5 mol%) and an oxidant such as hydrogen peroxide.

-

Reaction Monitoring: Stir the reaction at a controlled temperature and monitor the progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Analysis: Upon completion, the product yield and selectivity are determined by GC or HPLC using an internal standard.

Table 2: Representative Catalytic Activity of a Copper(II) Complex in Alcohol Oxidation

| Substrate | Product | Yield (%) | Reference |

| Benzyl alcohol | Benzaldehyde | 95 | |

| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 92 | |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 89 | |

| Cinnamyl alcohol | Cinnamaldehyde | 85 |

Note: This data is for a bis[2-(p-tolyliminomethyl)phenolato] copper(II) complex and serves as an example of the expected catalytic performance.

Caption: Workflow for screening the catalytic activity of metal complexes in alcohol oxidation.

Medicinal Chemistry and Drug Development

Phenolic compounds and their aminomethyl derivatives are known to exhibit a wide range of biological activities.[5][6][7] The structural features of this compound make it an attractive scaffold for the design and synthesis of new therapeutic agents.

-

Antimicrobial Agents: Synthesis of a library of this compound derivatives and screening for their antibacterial and antifungal activities.[5][6] Structure-activity relationship (SAR) studies can be conducted to optimize the antimicrobial potency.

-

Anticancer Agents: The introduction of various substituents on the aromatic ring or the amino groups could lead to compounds with cytotoxic activity against cancer cell lines.[8]

-

Anti-inflammatory Agents: Evaluation of the anti-inflammatory properties of synthesized derivatives using in vitro and in vivo models.[7]

-

Antioxidant Activity: The phenolic hydroxyl group suggests that these compounds may possess antioxidant properties, which can be evaluated using standard assays like the DPPH radical scavenging assay.

-

Preparation of Media: Prepare and sterilize nutrient agar plates.

-

Inoculation: Spread a standardized inoculum of the test microorganism over the surface of the agar.

-

Well Preparation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Application of Compounds: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. A known antibiotic is used as a positive control and the solvent as a negative control.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Table 3: Representative Antimicrobial Activity of Aminomethyl Phenol Derivatives (Zone of Inhibition in mm)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference |

| 4a | 18 | 20 | 16 | 22 | [5] |

| 4d | 15 | 16 | 14 | 18 | [5] |

| 4e | 16 | 17 | 15 | 20 | [5] |

| Ampicillin | 25 | 28 | 22 | - | [5] |

| Ketoconazole | - | - | - | 26 | [5] |

Note: Data is for aminomethyl phenol derivatives and serves as an illustrative example of expected results.

Polymer Science

The presence of two primary amine groups and a phenolic hydroxyl group makes this compound a suitable monomer for the synthesis of various polymers.[9][10]

-

Epoxy Resins: this compound can act as a curing agent for epoxy resins, potentially imparting improved thermal and mechanical properties to the resulting thermosets.

-

Polybenzoxazines: The reaction of this compound with formaldehyde and a primary amine can lead to the formation of benzoxazine monomers, which can then be thermally polymerized to high-performance polybenzoxazines.

-

Polyamides and Polyimides: The amino groups can react with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides, both of which are classes of high-performance polymers.

-

Monomer Preparation: Prepare the diacid chloride by reacting a dicarboxylic acid with thionyl chloride.

-

Polymerization: In a flask under an inert atmosphere, dissolve this compound in a suitable aprotic solvent (e.g., N-methyl-2-pyrrolidone).

-

Addition of Co-monomer: Cool the solution in an ice bath and slowly add an equimolar amount of the diacid chloride.

-

Reaction: Allow the reaction to proceed at low temperature for a few hours and then at room temperature overnight.

-

Precipitation and Purification: Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol. The polymer is then filtered, washed, and dried under vacuum.

-

Characterization: The polymer is characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and gel permeation chromatography (GPC) to determine its structure and molecular weight.

Conclusion

This compound is a molecule with considerable untapped potential. Its straightforward synthesis and versatile reactivity make it an ideal candidate for exploration in catalysis, medicinal chemistry, and polymer science. The research directions and experimental protocols outlined in this guide are intended to serve as a starting point for scientists and researchers to unlock the full potential of this promising chemical entity. Further investigations into its properties and applications are likely to yield novel and valuable contributions to these fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. : Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

safety precautions and handling guidelines for 2,6-Bis(aminomethyl)phenol

An In-depth Technical Guide to the Safe Handling of 2,6-Bis(aminomethyl)phenol

This guide provides comprehensive , intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazard profile, proper handling procedures, emergency responses, and disposal methods to ensure a safe laboratory environment.

Chemical Identification and Properties

This compound is an organic compound featuring a phenol core with two aminomethyl substituents. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 683199-06-6 | [1][2] |

| Molecular Formula | C₈H₁₂N₂O | [1] |

| Molecular Weight | 152.194 g/mol | [1] |

| Appearance | Varies; may be a clear solution or solid | [1] |

| logP | 1.71020 | [1] |

| PSA (Polar Surface Area) | 72.27000 Ų | [1] |

Hazard Identification and Classification

While specific GHS classification for this compound is not universally available, the hazards can be inferred from its structural components: a phenol group and amino groups. Phenols are known to be corrosive and toxic, capable of causing severe skin burns and systemic effects upon absorption.[3][4] Amines can also be corrosive and irritating.[5] Therefore, this compound should be handled as a hazardous substance.

Anticipated GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[7]

-

H317: May cause an allergic skin reaction.[6]

-

H318: Causes serious eye damage.[7]

-

H332: Harmful if inhaled.

-

H373: May cause damage to organs through prolonged or repeated exposure.[8]

Anticipated GHS Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[9]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

P405: Store locked up.[6]

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol outlines the methodology for safely handling this compound during routine laboratory procedures such as weighing and dissolving the compound.

Objective: To accurately weigh a specified amount of this compound and prepare a stock solution while minimizing exposure risk.

Materials:

-

This compound

-

Appropriate solvent

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask with stopper

-

Beakers

-

Pipettes

-

Personal Protective Equipment (see Section 4)

Methodology:

-

Preparation:

-

Ensure a chemical fume hood is operational and certified.

-

Designate a specific area within the fume hood for handling the compound.

-

Don all required PPE, including a lab coat, chemical splash goggles, a face shield, and double-layered gloves (e.g., nitrile inner, neoprene or butyl rubber outer).[10]

-

Assemble all necessary equipment (balance, glassware, etc.) inside the fume hood.

-

-

Weighing:

-

Carefully open the container of this compound inside the fume hood.

-

Using a clean spatula, transfer the approximate amount of the solid to a tared weighing boat on the analytical balance. Avoid creating dust.[11]

-

Record the exact weight.

-

Securely close the primary container.

-

-

Solution Preparation:

-

Transfer the weighed solid into the volumetric flask.

-

Add a small amount of the desired solvent to the flask to dissolve the solid, swirling gently.

-

Once dissolved, add the solvent to the calibration mark.

-

Stopper the flask and invert several times to ensure a homogenous solution.

-

-

Cleanup and Disposal:

-

Clean the spatula and any contaminated surfaces with an appropriate solvent and then soap and water.

-

Dispose of weighing paper, gloves, and other contaminated disposable materials in a designated hazardous waste container.[8]

-

Wash hands thoroughly after the procedure is complete.

-

Exposure Controls and Personal Protection

A multi-layered approach is critical to prevent exposure.

| Control Level | Specification | Rationale and Reference |

| Engineering Controls | Chemical Fume Hood: All handling of this compound, especially solids, must be performed in a certified chemical fume hood. | To control inhalation of dusts or vapors.[10] |

| Eyewash & Safety Shower: An ANSI-approved eyewash station and safety shower must be immediately accessible (<10 seconds travel time). | For immediate decontamination in case of accidental contact.[10][12] | |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical splash goggles and a face shield. | To protect against splashes that could cause severe eye damage.[10][11] |

| Skin Protection: Wear a fully buttoned lab coat and an apron (butyl rubber or neoprene) if there is a significant splash risk.[10] | To prevent skin contact. Phenol can be absorbed through the skin and cause systemic toxicity.[3] | |

| Hand Protection: Wear double gloves. An inner nitrile glove with an outer, more resistant glove such as butyl rubber, neoprene, or Viton® is recommended. Change gloves immediately if contaminated.[10] | To prevent skin absorption. Viton® gloves have shown good breakthrough times for related compounds. | |

| Respiratory Protection: If dusts or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95/P100 particulate filter is required. | To prevent inhalation, which can be a primary route of exposure leading to systemic effects.[13][14] |

First Aid Measures

Immediate and appropriate first aid is critical following any exposure to phenol-containing compounds.[3]

| Exposure Route | First Aid Protocol | Reference |

| Skin Contact | Immediate action is crucial. Remove all contaminated clothing. Wipe the affected area immediately and repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400). If PEG is unavailable, flush with copious amounts of water from a safety shower for at least 15-30 minutes. Seek immediate medical attention. | [3][8][15] |

| Eye Contact | Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. Do not use PEG in the eyes. | [3][16] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. | [8][17] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention immediately. | [8] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[17][18]

-

Specific Hazards: The compound is combustible.[17] Heating may form explosive mixtures with air and can release toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7][12]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[17][19]

Accidental Release:

-

Evacuate: Clear the area of all personnel.[11]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from entering drains or waterways.[11]

-

Clean-up (Solid Spill): Gently sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.[12][17]

-

Clean-up (Liquid Spill): Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8]

-

Decontaminate: Clean the spill area thoroughly.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The storage area should be locked or accessible only to authorized personnel. It may be light-sensitive and should be stored protected from light.[10]

-

Stability: The compound is stable under recommended storage conditions.[11]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and bases.[7][12][17]

Visualizations

Caption: Hierarchy of controls for managing chemical exposure risk.

Caption: Experimental workflow for safe solution preparation.

Caption: Decision tree for first aid response to exposure.

References

- 1. This compound, CasNo.683199-06-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. Phenol, 2,6-bis(aminomethyl)- (9CI) | 683199-06-6 [chemicalbook.com]

- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 4. gov.uk [gov.uk]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. cpachem.com [cpachem.com]

- 7. can.wrmeadows.com [can.wrmeadows.com]

- 8. archpdfs.lps.org [archpdfs.lps.org]

- 9. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. lifesci.dundee.ac.uk [lifesci.dundee.ac.uk]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. nj.gov [nj.gov]

- 19. angenechemical.com [angenechemical.com]

A Technical Guide to 2,6-Bis(aminomethyl)phenol for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,6-Bis(aminomethyl)phenol, a valuable building block for medicinal chemistry and drug development. This document details its commercial availability, key chemical properties, a representative synthetic protocol, and the fundamental reaction pathway for its synthesis.

Commercial Availability and Suppliers

This compound (CAS No. 683199-06-6) is available from a number of chemical suppliers, primarily as a research-grade chemical. The following table summarizes publicly available information from key suppliers. Purity and specifications can vary, and it is recommended to request a certificate of analysis from the supplier for lot-specific data.

| Supplier | Location | Reported Purity | Availability |

| Career Henan Chemical Co. | China | 85.0-99.8%[1] | Up to 110 Kilogram/Week[1] |

| ChemicalBook | - | - | Inquiry based |

| LookChem | - | - | Inquiry based |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It should be noted that some physical properties such as melting and boiling points are not consistently reported in publicly available sources, and direct inquiry with a supplier is recommended for precise data.

| Property | Value | Source |

| CAS Number | 683199-06-6 | [1][2] |

| Molecular Formula | C₈H₁₂N₂O | [1] |

| Molecular Weight | 152.194 g/mol | [1] |

| Exact Mass | 152.09500 u | [1] |

| Appearance | Inquire with supplier | [1] |

| Purity | 85.0-99.8% | [1] |

| PSA (Polar Surface Area) | 72.27 Ų | [1] |

| LogP | 1.71 | [1] |

| Storage | Keep in a dry and cool condition | [1] |

Synthesis of this compound via the Mannich Reaction

The synthesis of this compound is typically achieved through a Mannich reaction. This three-component condensation reaction involves a phenol, formaldehyde, and a primary or secondary amine. In the case of this compound, phenol is reacted with formaldehyde and ammonia or a protected amine. The following is a representative experimental protocol based on general procedures for phenolic Mannich base synthesis.[3][4]

Experimental Protocol:

Materials:

-

Phenol

-

Formaldehyde (37% aqueous solution)

-

Ammonia (28-30% aqueous solution) or a suitable amine hydrochloride

-

Ethanol or Methanol

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in ethanol or methanol.

-

Addition of Reagents: Cool the solution in an ice bath. To the stirred solution, slowly add formaldehyde solution (2.2 equivalents) followed by the dropwise addition of a chilled ammonia solution (2.2 equivalents). The temperature should be maintained below 10°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Acidify the reaction mixture with 2N HCl to a pH of approximately 2.

-

Wash the aqueous layer with ethyl acetate three times to remove any unreacted phenol and other organic impurities.

-

Basify the aqueous layer with 2N NaOH to a pH of approximately 10 to precipitate the product.

-

-

Isolation and Purification:

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

-

Characterization: The final product can be further purified by recrystallization or column chromatography. The structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The Mannich Reaction: A Fundamental Pathway

The synthesis of this compound relies on the Mannich reaction, a cornerstone of organic chemistry for the aminoalkylation of acidic protons located adjacent to a carbonyl group or other electron-withdrawing groups. In the context of phenols, the electron-rich aromatic ring acts as the nucleophile.

The reaction proceeds in two main stages:

-

Formation of an Iminium Ion: Formaldehyde reacts with the amine (in this case, ammonia or a primary/secondary amine) to form a highly electrophilic iminium ion.

-

Electrophilic Aromatic Substitution: The electron-rich phenol ring attacks the iminium ion, leading to the substitution of a hydrogen atom on the ring with an aminomethyl group. Due to the activating nature of the hydroxyl group, substitution occurs preferentially at the ortho and para positions. By controlling the stoichiometry, disubstitution at the 2 and 6 positions can be favored.

The following diagram illustrates the general mechanism of the Mannich reaction for the formation of an aminomethylated phenol.

Caption: General mechanism of the Mannich reaction for phenol aminomethylation.

Applications in Drug Development

As a bifunctional molecule containing both a phenolic hydroxyl group and two primary amino groups, this compound is a versatile scaffold in medicinal chemistry. The amino groups can be readily derivatized to introduce a wide range of functionalities, while the phenolic hydroxyl can act as a hydrogen bond donor or be further modified. This structure makes it an attractive starting material for the synthesis of:

-

Ligands for Metal Complexes: The aminomethyl and phenol groups can chelate metal ions, making it a precursor for developing metal-based therapeutics or imaging agents.

-

Novel Scaffolds: It can be incorporated into larger molecules to create novel chemical entities with potential biological activity.

-

Pro-drugs: The functional groups can be used to attach promoieties to improve the pharmacokinetic properties of a drug.

Researchers and drug development professionals can leverage the reactivity of this compound to explore new chemical spaces and design novel therapeutic agents.

References

Methodological & Application

Synthesis Protocols for 2,6-Bis(aminomethyl)phenol Derivatives: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed synthesis protocols for 2,6-bis(aminomethyl)phenol derivatives, compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The protocols focus on two primary synthetic routes: the Mannich reaction and reductive amination of a key intermediate. This document also outlines potential biological activities and associated signaling pathways that can be explored for these derivatives.

Introduction

This compound derivatives are a class of organic compounds characterized by a central phenol ring substituted at the 2 and 6 positions with aminomethyl groups. This structural motif provides a versatile scaffold for the development of novel therapeutic agents. These compounds have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties. The presence of the phenolic hydroxyl group and the two primary or secondary amino groups allows for a variety of intermolecular interactions with biological targets.

Synthetic Methodologies

Two principal methods for the synthesis of this compound derivatives are the Mannich reaction and the reductive amination of 2,6-diformylphenol.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving a phenol, formaldehyde, and a primary or secondary amine. This one-pot reaction is an efficient method for the aminomethylation of phenols.[1]

Experimental Protocol: General Procedure for the Synthesis of this compound Derivatives via Mannich Reaction

This protocol is adapted from established methods for the Mannich reaction of phenols.[2]

Method A: Aqueous Conditions

-

To a stirred mixture of the chosen phenol (1 equivalent) and an aqueous solution of the desired primary or secondary amine (2.2 equivalents, e.g., dimethylamine 25% solution), add aqueous formaldehyde (2.2 equivalents, 35-40%) dropwise over 15 minutes at 10-15°C.

-

Stir the reaction mixture at 25°C for 1 hour.

-

Heat the mixture to 100°C and stir for an additional 2 hours.

-

To the hot solution, add sodium chloride (approximately 160 g per mole of phenol) to salt out the product.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Method B: Methanolic Conditions

-

In a round-bottom flask, dissolve the phenol (1 equivalent) and the amine (2.2 equivalents) in methanol.

-

Add formaldehyde (2.2 equivalents, 35-40% aqueous solution) to the mixture.

-

Reflux the reaction mixture for 3 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts and formaldehyde.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the product by column chromatography or recrystallization.

Table 1: Representative Yields of Phenolic Mannich Bases

| Phenol Derivative | Amine | Product | Yield (%) |

| p-Cresol | Morpholine | 2,6-Bis(morpholinomethyl)-p-cresol | 49 |

| 4-tert-Butylphenol | Morpholine | 2,6-Bis(morpholinomethyl)-4-tert-butylphenol | 45 |

| 4-Ethylphenol | Morpholine | 2,6-Bis(morpholinomethyl)-4-ethylphenol | 28 |

| 4-tert-Butylphenol | Piperidine | 2,6-Bis(piperidinomethyl)-4-tert-butylphenol | 75 |

| Hydroquinone | Piperidine | 2,5-Bis(piperidinomethyl)hydroquinone | 53 |

| Hydroquinone | Diethylamine | 2,5-Bis(diethylaminomethyl)hydroquinone | 43 |

Data adapted from a microscale synthesis procedure.

Reductive Amination of 2,6-Diformylphenol

An alternative route to this compound derivatives involves the reductive amination of 2,6-diformylphenol. This two-step process begins with the formation of an imine between the aldehyde and a primary amine, followed by reduction to the corresponding amine.

Experimental Workflow

Caption: Reductive amination workflow for synthesizing this compound derivatives.

Experimental Protocol: Synthesis of this compound Derivatives via Reductive Amination

This protocol is a general guideline and may require optimization for specific substrates.

-

Imine Formation: In a round-bottom flask, dissolve 2,6-diformylphenol (1 equivalent) in a suitable solvent (e.g., methanol or ethanol). Add the primary amine (2.1 equivalents) and a catalytic amount of acetic acid. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the bis-imine intermediate by TLC.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH4) (2.5 equivalents) portion-wise. Alternatively, the reaction can be performed under a hydrogen atmosphere in the presence of a catalyst like palladium on carbon (Pd/C).

-

Work-up: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Biological Activities and Potential Signaling Pathways

Phenol derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] The mechanisms often involve the modulation of key cellular signaling pathways.[5][6] For instance, some 2,6-disubstituted phenol derivatives have shown promise as general anesthetics.[7]

Anti-inflammatory Activity

The anti-inflammatory properties of phenol derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes and cytokines. This can occur through the modulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

This diagram illustrates a potential mechanism where this compound derivatives may exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the activation and nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.

Conclusion

The synthetic protocols detailed in this application note provide robust methods for the preparation of a diverse library of this compound derivatives. The versatility of the Mannich and reductive amination reactions allows for the introduction of a wide range of substituents, enabling the fine-tuning of their physicochemical and biological properties. The exploration of their effects on key signaling pathways, such as the NF-κB pathway, will be crucial in elucidating their mechanism of action and advancing their potential as novel therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EP0487188A1 - Alkyl phenol Mannich condensates - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of Mannich Bases Using 2,6-Bis(aminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(aminomethyl)phenol is a versatile bifunctional primary amine that serves as a valuable building block in the synthesis of a variety of complex molecules, including macrocyclic Schiff bases and Salphen-type ligands. These compounds are of significant interest in coordination chemistry and drug development due to their ability to form stable complexes with a wide range of metal ions. The resulting metallated Mannich bases have shown potential in catalysis, materials science, and as therapeutic agents.

The primary amino groups of this compound readily undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). When reacted with dicarbonyl compounds, [2+2] macrocyclic Schiff bases can be formed through a cyclocondensation reaction. Alternatively, reaction with two equivalents of a salicylaldehyde derivative yields open-chain tetradentate Salphen-type ligands. These ligands can then be used to chelate metal ions, leading to complexes with diverse geometries and electronic properties. This document provides detailed protocols for the synthesis of a representative macrocyclic Schiff base and a Salphen-type ligand using this compound.

Synthesis of a [2+2] Macrocyclic Schiff Base

The [2+2] cyclocondensation of this compound with a dialdehyde, such as 2,6-diacetylpyridine, in the presence of a metal template can lead to the formation of a binuclear macrocyclic Schiff base complex. The metal ion is thought to play a crucial role in directing the stereochemistry of the cyclization to favor the formation of the macrocycle.

Experimental Protocol: Synthesis of a Binuclear Copper(II) Macrocyclic Schiff Base Complex

This protocol describes the templated synthesis of a [2+2] macrocyclic Schiff base copper(II) complex from this compound and 2,6-diformyl-4-methylphenol.

Materials:

-

This compound

-

2,6-Diformyl-4-methylphenol

-

Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)

-

Methanol (reagent grade)

-

Diethyl ether

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2,6-diformyl-4-methylphenol (1 mmol) in 20 mL of hot methanol.

-

In a separate 50 mL beaker, dissolve this compound (1 mmol) in 20 mL of methanol.

-

In another 50 mL beaker, dissolve copper(II) perchlorate hexahydrate (1 mmol) in 20 mL of methanol.

-

Slowly add the solution of this compound to the stirred solution of 2,6-diformyl-4-methylphenol.

-

To this mixture, add the copper(II) perchlorate solution dropwise with continuous stirring.

-

Reflux the resulting mixture for 4 hours. A precipitate should form during this time.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the solid product by vacuum filtration and wash with cold methanol and then diethyl ether.

-

Dry the product in a vacuum desiccator.

Expected Characterization Data

The following table summarizes typical characterization data for a [2+2] binuclear Cu(II) macrocyclic complex.[1]

| Parameter | Expected Value |

| Appearance | Green crystalline solid |

| Yield | 60-70% |

| Melting Point | >300 °C (decomposes) |

| IR (KBr, cm⁻¹) | ν(C=N): 1620-1640, ν(Phenolic O-H): broad, ~3400 (may be absent if deprotonated), ν(ClO₄): ~1100 |

| Mass Spec (ESI-MS) | Peaks corresponding to the intact macrocyclic complex and its fragments. |

Synthesis of a Salphen-type Ligand

Salphen-type ligands are tetradentate Schiff bases prepared by the condensation of a diamine with two equivalents of a salicylaldehyde derivative. These ligands are of great interest due to their ability to form stable, square-planar complexes with transition metals.

Experimental Protocol: Synthesis of a Salphen-type Ligand from this compound

This protocol details the synthesis of a Salphen-type ligand from the condensation of this compound with two equivalents of salicylaldehyde.

Materials:

-

This compound

-

Salicylaldehyde

-

Ethanol (absolute)

Procedure:

-

Dissolve this compound (1 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Add salicylaldehyde (2 mmol) to the solution.

-

Reflux the reaction mixture with stirring for 6 hours. A yellow precipitate is expected to form.

-

Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the yellow solid by vacuum filtration.

-

Wash the product with cold ethanol and then dry it in a vacuum oven at 60 °C.

Expected Characterization Data

The following table outlines the expected characterization data for the synthesized Salphen-type ligand.

| Parameter | Expected Value |

| Appearance | Yellow crystalline solid |

| Yield | 85-95% |

| Melting Point | 180-185 °C |

| ¹H NMR (CDCl₃, δ ppm) | ~13.0 (s, 2H, Ar-OH), ~8.3 (s, 2H, -CH=N-), 7.4-6.8 (m, 11H, Ar-H), 4.8 (s, 4H, Ar-CH₂-N) |

| IR (KBr, cm⁻¹) | ν(C=N): 1630-1650, ν(Phenolic O-H): broad, 3200-3400 |

Visualizing the Synthesis Workflow

The following diagrams illustrate the experimental workflows for the synthesis of the macrocyclic Schiff base complex and the Salphen-type ligand.

References

Application Notes and Protocols: 2,6-Bis(aminomethyl)phenol in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of 2,6-Bis(aminomethyl)phenol as a versatile ligand. The protocols detailed below are based on established methodologies for similar phenolic ligands and their metal complexes, offering a foundational guide for laboratory experimentation.

Introduction

This compound is a tridentate ligand featuring a central phenolate donor flanked by two aminomethyl arms. This N,N,O-donor ligand is capable of forming stable complexes with a variety of transition metal ions. The resulting metal complexes have shown significant potential in various catalytic applications, particularly in oxidation reactions, and as structural and functional models for metalloenzymes. The steric and electronic properties of the ligand can be readily tuned by substitution on the phenol ring or the amine nitrogen atoms, allowing for the fine-tuning of the resulting metal complex's reactivity and stability.

Synthesis of this compound

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound via the Mannich reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenol

-

Formaldehyde (37% aqueous solution)

-

Aqueous Ammonia (28-30%)

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 equivalent) in ethanol.

-

To this solution, add aqueous ammonia (a slight excess, e.g., 2.2 equivalents).

-

Slowly add formaldehyde solution (2.2 equivalents) to the stirred mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethanol/diethyl ether) to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Coordination Chemistry and Metal Complex Synthesis

This compound readily forms complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). The ligand typically acts as a tridentate N,N,O-donor, coordinating through the two nitrogen atoms of the aminomethyl groups and the deprotonated phenolic oxygen. Dinuclear complexes are commonly formed, with the phenolate oxygen acting as a bridging ligand between two metal centers.

Metal Complex Formation Workflow

Caption: General workflow for the synthesis of metal complexes with this compound.

Experimental Protocol: Synthesis of a Dinuclear Copper(II) Complex

Materials:

-

This compound

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

-

In a separate flask, dissolve copper(II) acetate monohydrate (2.0 equivalents) in methanol.

-

Slowly add the copper(II) acetate solution to the ligand solution with constant stirring at room temperature.

-

A color change and/or precipitation of the complex should be observed.

-

Continue stirring the reaction mixture for 2-4 hours at room temperature or under gentle reflux to ensure complete complexation.

-

Collect the precipitated complex by filtration.

-

Wash the solid with cold methanol and then with diethyl ether to remove any unreacted starting materials.

-

Dry the complex under vacuum.

Characterization of Metal Complexes

The resulting metal complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure, composition, and physicochemical properties.

Spectroscopic and Magnetic Data of Analogous Dinuclear Copper(II) Complexes

The following table summarizes typical characterization data for dinuclear copper(II) complexes of a closely related ligand, 2,6-bis[(N-methyl-piperazine-1-yl)methyl]-4-formyl phenol.[1] This data provides a reference for the expected properties of complexes with this compound.

| Complex | UV-Vis (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Magnetic Moment (μeff, B.M.) per Cu(II) |

| [Cu₂(L¹)(OAc)₂]ClO₄ | 285 | 2.4 x 10⁴ | - |

| [Cu₂(L¹)(CF₃COO)₂]ClO₄ | 260 | 1.3 x 10⁴ | - |

| [Cu₂(L¹)(Ph₂PO₂)₂]ClO₄ | 281 | 1.6 x 10⁴ | - |

| [Cu₂(L²)(OAc)₂]ClO₄ | 278 | 1.7 x 10⁴ | - |

L¹ = 2,6-bis[(N-methyl-piperazine-1-yl)methyl]-4-formyl phenol; L² = 2,6-bis[(N-methyl-piperazine-1-yl)methyl]-4-(dimethoxymethyl)phenol

Applications in Catalysis

Metal complexes of this compound and related ligands have demonstrated significant catalytic activity in various oxidation reactions, acting as mimics for metalloenzymes such as catechol oxidase and phenoxazinone synthase.[1]

Catalytic Oxidation of 2-Aminophenol

Dinuclear copper(II) complexes of ligands structurally similar to this compound have been shown to catalyze the aerobic oxidation of 2-aminophenol to 2-aminophenoxazine-3-one, a key step in the biosynthesis of certain antibiotics.[1]

Proposed Catalytic Cycle for 2-Aminophenol Oxidation

Caption: A proposed catalytic cycle for the oxidation of 2-aminophenol by a dinuclear copper(II) complex of a this compound-type ligand.[1]

Experimental Protocol: Catalytic Oxidation of 2-Aminophenol

Materials:

-

Dinuclear copper(II) complex of this compound

-

2-Aminophenol

-

Methanol

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of the copper(II) catalyst in methanol.

-

Prepare a stock solution of 2-aminophenol in methanol.

-

In a quartz cuvette, mix the catalyst solution and methanol to a final desired catalyst concentration.

-

Initiate the reaction by adding the 2-aminophenol solution to the cuvette.

-

Immediately start monitoring the reaction by recording the UV-Vis spectra at regular time intervals. The formation of 2-aminophenoxazine-3-one can be followed by the increase in absorbance at its characteristic λmax (around 433 nm).

-

The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.

Conclusion

This compound is a highly versatile and accessible ligand for the synthesis of a wide range of transition metal complexes. These complexes, particularly those of copper, exhibit interesting structural features and significant catalytic activity in oxidation reactions. The protocols and data presented here provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to develop novel catalysts and functional materials. Further investigations into the synthesis of a broader range of metal complexes and their applications in other catalytic transformations are warranted.

References

Application Notes and Protocols for Metal Complexation with 2,6-Bis(aminomethyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,6-Bis(aminomethyl)phenol is a versatile tridentate ligand capable of forming stable complexes with a variety of metal ions. The presence of two aminomethyl groups and a phenolic hydroxyl group allows for the coordination of metal ions through two nitrogen atoms and one oxygen atom, forming a pincer-like chelate. This ligand framework is of significant interest in coordination chemistry and has potential applications in catalysis, materials science, and as a platform for the development of metallodrugs. The study of these metal complexes, including their synthesis, characterization, and the determination of their stability, is crucial for understanding their properties and potential applications. Transition metal complexes, in particular, have shown promise in drug development due to their diverse coordination geometries and redox properties.[1]

This document provides detailed experimental procedures for the synthesis, characterization, and stability constant determination of metal complexes with this compound.

I. Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this compound can be achieved through a direct reaction between the ligand and a suitable metal salt in an appropriate solvent.

General Protocol for the Synthesis of a Metal Complex (e.g., Copper(II) complex):

-

Materials:

-

This compound

-

Copper(II) acetate monohydrate (or other suitable metal salt)

-

Ethanol (or other suitable solvent like methanol or DMSO)[2]

-

Deionized water

-

-

Procedure:

-

Dissolve 1 mmol of this compound in 20 mL of hot ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

In a separate beaker, dissolve 1 mmol of copper(II) acetate monohydrate in 10 mL of deionized water.

-

Add the copper(II) acetate solution dropwise to the hot ethanolic solution of the ligand with continuous stirring.

-

A change in color and the formation of a precipitate may be observed, indicating complex formation.

-

Heat the reaction mixture to reflux for 2-4 hours to ensure the completion of the reaction.[2]

-

After refluxing, cool the mixture to room temperature and then place it in an ice bath to facilitate further precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol and then diethyl ether to remove any unreacted starting materials.

-

Dry the resulting complex in a vacuum desiccator over anhydrous calcium chloride.

-

Note: The choice of metal salt and solvent may vary depending on the desired complex and its solubility. For instance, metal chlorides or nitrates can also be used.[3]

II. Characterization of Metal Complexes

A comprehensive characterization of the synthesized metal complexes is essential to confirm their structure and purity. The following techniques are commonly employed:

A. Spectroscopic Techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the ligand to the metal ion. The IR spectrum of the complex will show shifts in the vibrational frequencies of the functional groups involved in coordination (N-H, O-H, and C-N) compared to the free ligand.

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex. The formation of the metal complex is often accompanied by the appearance of new absorption bands or shifts in the existing bands of the ligand.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide information about the binding sites. This technique is particularly useful for diamagnetic complexes.

-

Mass Spectrometry (MS): To determine the molecular weight of the complex and confirm its stoichiometry.

B. Other Analytical Techniques:

-

Elemental Analysis (C, H, N): To determine the empirical formula of the complex and verify its purity.

-

Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and identify the presence of coordinated or lattice solvent molecules.

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.

III. Determination of Metal-Ligand Stoichiometry: Job's Plot (Method of Continuous Variations)

Job's plot, or the method of continuous variations, is a spectrophotometric method used to determine the stoichiometry of a metal-ligand complex in solution.[4][5][6][7]

Protocol for Job's Plot:

-

Materials:

-

Stock solution of the metal salt (e.g., 1 mM Copper(II) sulfate)

-

Stock solution of this compound (1 mM) with the same solvent and ionic strength as the metal solution.

-

-

Procedure:

-

Prepare a series of solutions by mixing the stock solutions of the metal and ligand in varying molar ratios, while keeping the total molar concentration constant.[7][8] For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1. The total volume of each solution should be the same.

-

Allow the solutions to equilibrate for a sufficient amount of time for complex formation to complete.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. This wavelength should be one where the free ligand and metal ion have minimal or no absorbance.

-